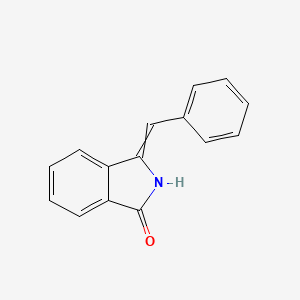
Benzylideneisoindolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylideneisoindolin-3-one is a heterocyclic compound that features a benzylidene group attached to an isoindolin-3-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzylideneisoindolin-3-one can be synthesized through several methods. One common approach involves the condensation of isoindolin-3-one with benzaldehyde under basic conditions. This reaction typically employs a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . Another method involves the use of ultrasonic irradiation to enhance the reaction efficiency and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzylideneisoindolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as benzylisoindolin-3-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound oxides, while reduction produces benzylisoindolin-3-one .
Wissenschaftliche Forschungsanwendungen
Benzylideneisoindolin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of benzylideneisoindolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Benzylideneisoindolin-3-one can be compared with other similar compounds, such as:
Isoindolin-1-one: Another isoindolinone derivative with different substitution patterns and biological activities.
Indole derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Benzylidene derivatives: Compounds with a benzylidene group attached to various core structures, showing a range of chemical reactivities and applications.
The uniqueness of this compound lies in its specific combination of the benzylidene and isoindolinone moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
33608-93-4 |
|---|---|
Molekularformel |
C15H11NO |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
3-benzylideneisoindol-1-one |
InChI |
InChI=1S/C15H11NO/c17-15-13-9-5-4-8-12(13)14(16-15)10-11-6-2-1-3-7-11/h1-10H,(H,16,17) |
InChI-Schlüssel |
ICCBGFWJTALFFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
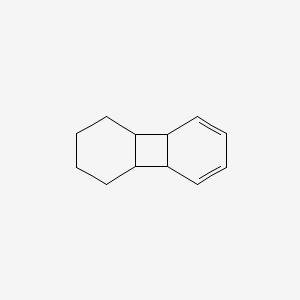
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)

![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)

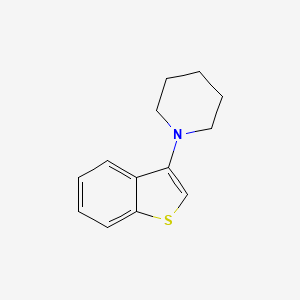
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
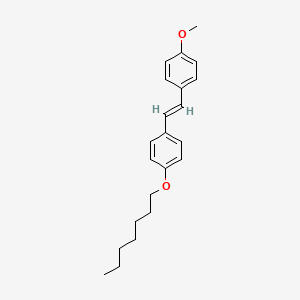
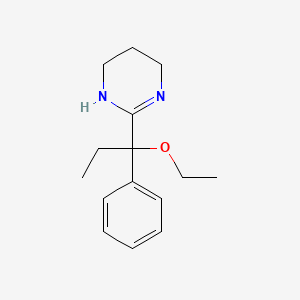
![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
